molecular formula C16H18N2O5 B1588993 Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate CAS No. 265136-65-0

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate

Cat. No.: B1588993
CAS No.: 265136-65-0
M. Wt: 318.32 g/mol
InChI Key: OEBFVKDPQVFAPH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate: is a synthetic organic compound characterized by its complex structure, which includes an amino group, an ethyl ester, and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate typically involves the condensation of ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate with appropriate reagents under controlled conditions. One common method involves the reaction of ethyl 3-amino-4-(2-phthalimidoethoxy)crotonate with methyl 2-(2-chlorobenzyliden)acetoacetate in the presence of a solvent like 2-propanol under reflux conditions for several hours .

Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as condensation, purification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s phthalimide moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • N-arylsulfonyl-3-acetylindole derivatives

Uniqueness: Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate is unique due to its specific structural features, including the presence of both an amino group and a phthalimide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 3-amino-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-2-23-14(19)9-11(17)10-22-8-7-18-15(20)12-5-3-4-6-13(12)16(18)21/h3-6,9H,2,7-8,10,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBFVKDPQVFAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(COCCN1C(=O)C2=CC=CC=C2C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725198
Record name Ethyl 3-amino-4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265136-65-0
Record name Ethyl 3-amino-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-2-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=265136-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0265136650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-amino-4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]but-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate
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Ethyl 3-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)but-2-enoate

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